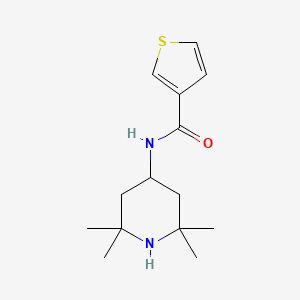

N-(2,2,6,6-四甲基哌啶-4-基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide, also known as TTPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

- DTMPA is synthesized efficiently using a continuous-flow process. The starting material, 1,6-hexanediamine (HMDA) , reacts with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in a micro fixed-bed reactor packed with a 5% Pt/C catalyst . The flow system significantly improves reaction rates due to enhanced mass transfer, resulting in an isolated yield of 85% and a purity of 97% . This method enables gram-scale production with high productivity .

- Derived from the same precursor, TEMPO is widely used as a radical trap and in electron spin resonance spectroscopy. Its most important synthetic application lies in the oxidation of various organic substrates, including amines, phosphines, phenols, anilines, and primary/secondary alcohols .

- DTMPA has been synthesized and employed as an IR-detectable metal–carbonyl tracer for amino functions. Its sharp absorption bands and thermal stability make it valuable for labeling amino acids and studying their interactions.

- DTMPA serves as a precursor in the preparation of compounds like hibarimicinone and (Z)-silylketene acetal . Additionally, it plays a role in the synthesis of 4-substituted quinazoline .

- The stable organic radical TEMPO is a key building block for constructing redox polymers used in organic radical batteries, supercapacitors, and other energy storage devices. Its high redox potential and theoretical specific capacity contribute to its significance in these applications .

- DTMPA, also known as hexanediamine piperidine, is an essential intermediate for producing HALS. HALS enhances plastic performance in strong light environments, and DTMPA plays a crucial role in its synthesis .

Continuous-Flow Synthesis of DTMPA

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) Applications

Metal-Carbonyl Tracers for Amino Functions

Precursor for Organic Synthesis

Building Block for Redox Polymers

Hindered Amine Light Stabilizer (HALS) Intermediary

作用机制

Mode of Action

It’s known that the compound is related to 2,2,6,6-tetramethylpiperidine , which is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Biochemical Pathways

Related compounds have been used in the synthesis of polymers , suggesting potential involvement in polymerization reactions.

Result of Action

A related compound has been evaluated as a cathode-active material in a rechargeable organic radical battery , suggesting potential applications in energy storage.

属性

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWYUZSAEIEQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)

![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)

![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)

![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)